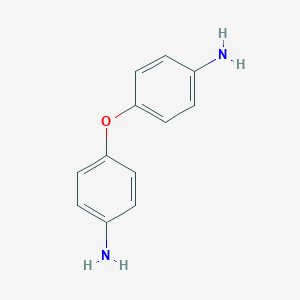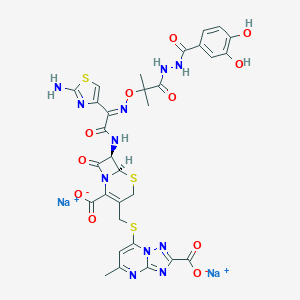
Sankei
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sankei is a plant extract that has been used in traditional Chinese medicine for centuries. It is derived from the root of the plant Panax notoginseng, which is also known as Sanqi or Tianqi. Sankei has gained attention in recent years due to its potential therapeutic properties and its use in scientific research.
Mecanismo De Acción
The active compounds in Sankei are believed to exert their effects through various mechanisms. One of the main mechanisms is through the modulation of signaling pathways involved in inflammation and oxidative stress. Sankei has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It may also exert its effects through the activation of certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Sankei has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. Sankei has also been shown to improve cognitive function, enhance physical performance, and protect against cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sankei has several advantages for use in lab experiments. It is a natural product that is readily available and has been used in traditional medicine for centuries. It is also relatively safe and has low toxicity. However, there are some limitations to its use. Sankei is a complex mixture of compounds, which can make it difficult to standardize and control for in experiments. It can also be difficult to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on Sankei. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sankei has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use in sports performance. Sankei has been shown to enhance physical performance and may be able to improve endurance and muscle strength. Finally, further research is needed to determine the optimal dosage and duration of treatment for Sankei, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Sankei is a plant extract that has gained attention in recent years due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance. While there are some limitations to its use in lab experiments, Sankei has several advantages and holds promise for future research in a variety of fields.
Métodos De Síntesis
Sankei is extracted from the root of the Panax notoginseng plant. The extraction method involves grinding the root into a fine powder and then extracting the active compounds using solvents such as ethanol or water. The extract is then concentrated and purified to obtain a standardized product.
Aplicaciones Científicas De Investigación
Sankei has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects. Sankei has also been studied for its ability to improve cognitive function and enhance physical performance.
Propiedades
Número CAS |
115761-49-4 |
|---|---|
Nombre del producto |
Sankei |
Fórmula molecular |
C31H27N11Na2O11S3 |
Peso molecular |
871.8 g/mol |
Nombre IUPAC |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
Clave InChI |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
SMILES isomérico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Sinónimos |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


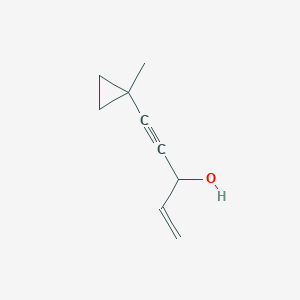
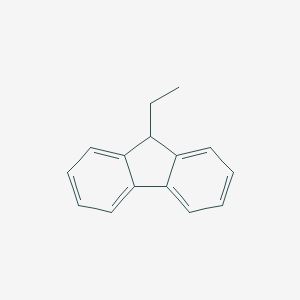
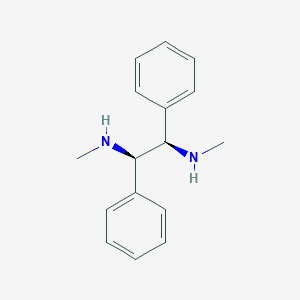
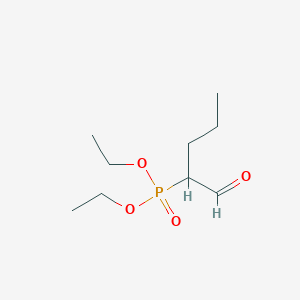
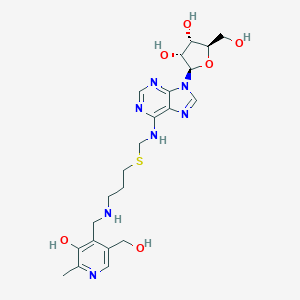
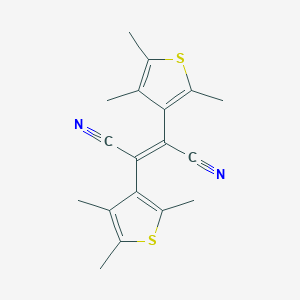
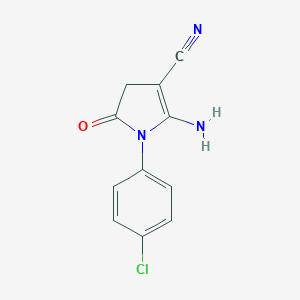
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
